6-Chloro-2,3-diiodo-pyridine
Description
6-Chloro-2,3-diiodo-pyridine is a halogenated pyridine derivative characterized by a chloro substituent at position 6 and iodine atoms at positions 2 and 3 on the pyridine ring. Halogenated pyridines are valued for their electronic and steric properties, which influence reactivity in Suzuki-Miyaura couplings or Ullmann reactions.
Properties
IUPAC Name |
6-chloro-2,3-diiodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUGPXBCUWCXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-diiodo-pyridine typically involves halogenation reactions. One common method is the direct iodination of 6-chloro-pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-diiodo-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different pyridine oxides or reduced pyridine compounds.
Scientific Research Applications
Chemical Synthesis
The synthesis of 6-chloro-2,3-diiodo-pyridine can be achieved through various methods, often involving halogenation reactions. For instance, the introduction of iodine atoms typically occurs via electrophilic aromatic substitution or by using iodine sources in the presence of catalysts. The chlorination step can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Halogenation | Iodine (I2), catalyst | Room temperature | Variable |
| Chlorination | SOCl2 or PCl5 | Reflux | High |
Biological Activities
This compound has shown promising biological activities that make it a candidate for further research in pharmacology.
2.1 Anticancer Activity
Recent studies indicate that pyridine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in malignant cells.
Case Study:
A study reported the synthesis of several pyridine derivatives, including this compound, which were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation with IC50 values comparable to established chemotherapeutics .
2.2 Anti-inflammatory Properties
Pyridine derivatives are also known for their anti-inflammatory effects. Research has shown that certain substituted pyridines can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes.
Research Findings:
In vitro studies revealed that this compound derivatives exhibited notable anti-inflammatory activity by significantly reducing the expression of inflammatory cytokines in cellular models .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its ability to form coordination complexes with metals makes it a candidate for developing new materials with specific electronic properties.
Material Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Agrochemical Potential
The compound's structural characteristics suggest potential applications in agrochemicals as well. Pyridine derivatives are often explored as herbicides and fungicides due to their ability to interfere with plant growth and development.
Agrochemical Research:
Studies have indicated that similar compounds can act as effective herbicides by inhibiting key enzymes involved in plant metabolism . This opens avenues for developing environmentally friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-diiodo-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Chloro-2,3-diiodo-pyridine to structurally related pyridine derivatives from the provided evidence. Key factors include substituent positions, molecular weight, and functional group effects.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas; †Estimated for C₅H₂ClI₂N; ‡No direct evidence available.
Key Observations:
Halogen vs. Alkyl/Methoxy Substituents
- The diiodo groups in this compound introduce significant steric hindrance and higher molecular weight compared to analogs with methyl or methoxy groups (e.g., 6-Chloro-2,3-dimethoxypyridine, 283.5 g/mol vs. 187.6 g/mol) . This could reduce solubility in polar solvents but enhance stability in catalytic applications.
- Methoxy groups (electron-donating) increase ring electron density, favoring electrophilic substitution, whereas iodine (electron-withdrawing) deactivates the ring for such reactions .
Amino Group Reactivity 2-Chloro-6-iodopyridin-3-amine (284.5 g/mol) demonstrates how an amino group at position 3 enables nucleophilic reactions, such as amide bond formation, which are less feasible in the diiodo analog due to the absence of NH₂ .
Synthetic Utility
- Chloro and iodo substituents in pyridines are often leveraged in cross-coupling reactions. For example, 6-Chloro-5-iodopyridin-2-yl pivalamide (from ) highlights the use of iodine as a leaving group in palladium-catalyzed couplings, a property likely shared with this compound .
Biological Activity
6-Chloro-2,3-diiodo-pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure consists of a pyridine ring substituted with chlorine and iodine atoms, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C5H3ClI2N. The presence of halogens in its structure enhances the compound's lipophilicity and biological interactions. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 307.39 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyridine have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study indicated that certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . While specific data for this compound is limited, its structural similarity suggests potential anti-inflammatory effects.
2. Antimicrobial Activity
Halogenated pyridines are known for their antimicrobial properties. A study highlighted the effectiveness of various pyridine derivatives against multiple bacterial strains. Although specific data for this compound is scarce, related compounds have shown promising results against Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The anticancer activity of halogenated compounds has been widely studied. For example, certain pyridine derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications in the pyridine ring can enhance cytotoxicity against cancer cell lines . While direct evidence for this compound's anticancer activity is not yet available, its structural characteristics warrant further investigation.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A series of halogenated pyridines were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed significant reductions in edema comparable to indomethacin .
- Case Study 2 : In vitro studies on pyridine derivatives indicated strong antibacterial activity against resistant strains of Staphylococcus aureus, suggesting that halogen substitutions enhance microbial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of electron-withdrawing groups like chlorine and iodine can impact the compound's reactivity and interaction with biological targets. Preliminary SAR studies suggest that increasing halogenation may enhance anti-inflammatory and antimicrobial activities due to improved binding affinity to target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
